6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole
Overview
Description
6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with bromo ketones under microwave activation. This method is advantageous due to its short reaction time and high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis could be scaled up for industrial applications due to its efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic nature of the imidazole and thiadiazole rings allows for electrophilic substitution reactions.
Nucleophilic Substitution: The presence of the bromine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent, particularly against prostate cancer.
Antimicrobial Activity: The compound has demonstrated antibacterial and antifungal activities.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is a key pathway in cancer cell proliferation . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: This compound also features an imidazo[2,1-b][1,3,4]thiadiazole core and has shown significant anticancer activity.
6-(4-Chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole: Similar in structure but with a chlorine atom instead of bromine, this compound also exhibits biological activity.
Uniqueness
6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Biological Activity
The compound 6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is a derivative of the 1,3,4-thiadiazole class, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, particularly focusing on anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Chemical Structure and Synthesis
The compound belongs to a class of imidazo[2,1-b][1,3,4]thiadiazoles characterized by a thiadiazole ring fused with an imidazole structure. The synthesis typically involves the cyclization of cyclopropyl and bromophenyl derivatives using appropriate reagents such as phosphorus oxychloride (POCl₃) and bromo-substituted aryl ethanones .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound This compound has been evaluated against various cancer cell lines:
- Cytotoxicity Evaluation : In vitro studies using the MTT assay demonstrated significant cytotoxic effects against several cancer cell lines including:
- Leukemia HL-60
- Colon Cancer HCT-116
- Melanoma MALME-3M
- Renal Cancer A498
The most active derivative in a related series showed GI50 values of approximately 2.43 µM for HL-60 and 1.82 µM for HCT-116 .
Structure-Activity Relationship (SAR)
Research indicates that the presence of specific substituents on the phenyl ring enhances activity. For instance:
- The introduction of bromine at the para position (as in this compound) significantly boosts anticancer activity compared to non-substituted analogs .
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds with a thiadiazole moiety demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli:
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
6-(4-Bromophenyl)-2-cyclopropyl... | Staphylococcus aureus | 8 |
Escherichia coli | 16 |
These findings suggest that modifications to the thiadiazole structure can enhance antimicrobial efficacy .
Anti-inflammatory and Other Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of this compound class have also shown anti-inflammatory properties. For example:
- Compounds have been evaluated for their ability to reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases.
Additionally, some derivatives have been studied for their antitubercular activity against Mycobacterium tuberculosis, showcasing a broad spectrum of biological activities that may be harnessed for drug development .
Case Studies and Research Findings
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Anticancer Efficacy : A study involving multiple cancer cell lines demonstrated that certain derivatives exhibited selectivity toward leukemic cells while sparing normal cells.
- Antimicrobial Trials : Clinical trials have reported successful outcomes with thiadiazole derivatives in treating resistant bacterial infections.
- Mechanistic Insights : Research has indicated that the mechanism of action may involve apoptosis induction via caspase activation pathways in cancer cells .
Properties
IUPAC Name |
6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3S/c14-10-5-3-8(4-6-10)11-7-17-13(15-11)18-12(16-17)9-1-2-9/h3-7,9H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBMGMNVGMWNOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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